methyl 8-(4-methoxyphenoxy)octanoate
Overview
Description
methyl 8-(4-methoxyphenoxy)octanoate: is a chemical compound with the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol . This compound is characterized by the presence of an octanoic acid chain attached to a methoxyphenoxy group, with a methyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-(4-methoxyphenoxy)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: methyl 8-(4-methoxyphenoxy)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 8-(4-methoxyphenoxy)octanoate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of esterification and transesterification reactions .
Biology: In biological research, this compound is used to study the effects of fatty acid derivatives on cellular processes. It can be used as a model compound to investigate the metabolism and bioactivity of similar fatty acid esters .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers .
Mechanism of Action
The mechanism of action of methyl 8-(4-methoxyphenoxy)octanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active octanoic acid and methoxyphenoxy moieties, which can then interact with cellular enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- Octanoic acid, 8-(4-hydroxyphenoxy)-, methyl ester
- Octanoic acid, 8-(4-chlorophenoxy)-, methyl ester
- Octanoic acid, 8-(4-nitrophenoxy)-, methyl ester
Comparison: methyl 8-(4-methoxyphenoxy)octanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., hydroxy, chloro, nitro), the methoxy derivative exhibits different reactivity and bioactivity profiles. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 8-(4-methoxyphenoxy)octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-18-14-9-11-15(12-10-14)20-13-7-5-3-4-6-8-16(17)19-2/h9-12H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVXJMGNRUVKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.